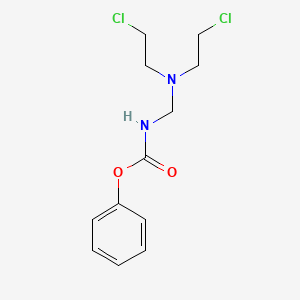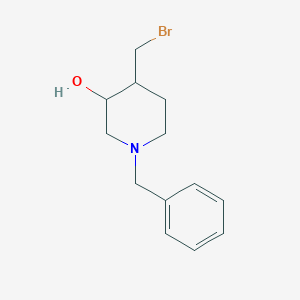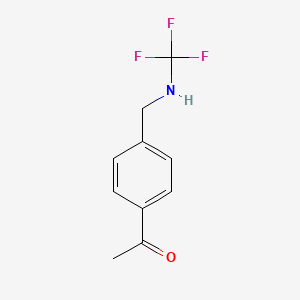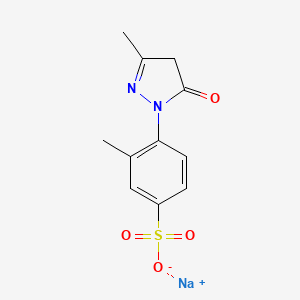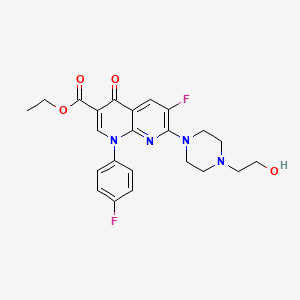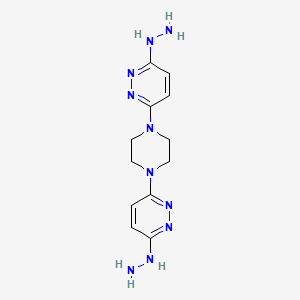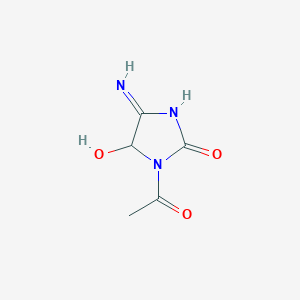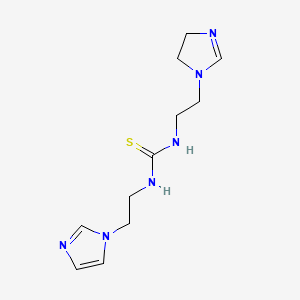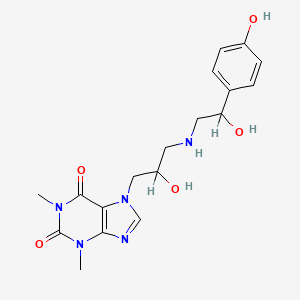
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is a complex organic compound that belongs to the class of xanthine derivatives. This compound is known for its potential therapeutic applications due to its unique chemical structure, which combines theophylline with a hydroxyphenyl group. Theophylline itself is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves multiple steps, starting with the preparation of theophylline derivatives. One common method involves the alkylation of theophylline with 2-hydroxy-3-(2-hydroxyphenyl)propylamine under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory diseases.
Mecanismo De Acción
The mechanism of action of 7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase intracellular cyclic AMP levels, leading to bronchodilation and other physiological effects. The hydroxyphenyl group may also contribute to its antioxidant properties, providing additional therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A compound that combines theophylline with ethylenediamine for improved solubility.
Uniqueness
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is unique due to its combination of theophylline with a hydroxyphenyl group, which may enhance its therapeutic properties and provide additional benefits such as antioxidant activity.
Propiedades
Número CAS |
62401-96-1 |
|---|---|
Fórmula molecular |
C18H23N5O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
7-[2-hydroxy-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)9-13(25)7-19-8-14(26)11-3-5-12(24)6-4-11/h3-6,10,13-14,19,24-26H,7-9H2,1-2H3 |
Clave InChI |
HQNBNESOAWELHK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC=C(C=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



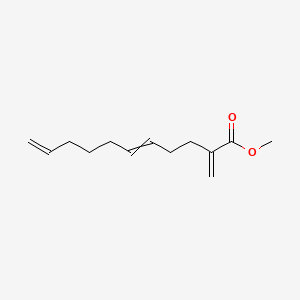
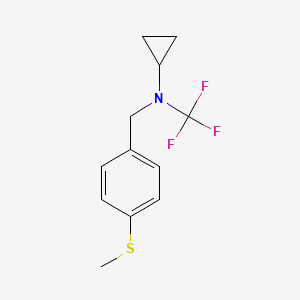
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
